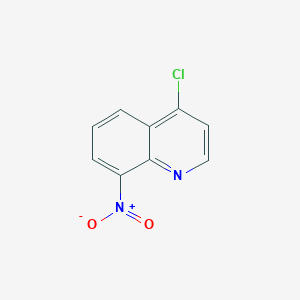

4-Chloro-8-nitroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >31.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-4-5-11-9-6(7)2-1-3-8(9)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOATVJLAFLBGPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346218 | |

| Record name | 4-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805762 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23833-99-0 | |

| Record name | 4-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-8-nitroquinoline, a quinoline derivative of interest in chemical and pharmaceutical research. This document is intended to serve as a foundational resource, presenting available quantitative data, outlining relevant experimental methodologies, and illustrating a logical workflow for property determination.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound (CAS No: 23833-99-0). It is important to note that while the molecular formula and weight are fundamental constants, several other parameters are based on computational predictions and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₉H₅ClN₂O₂ | |

| Molecular Weight | 208.60 g/mol | [1] |

| Melting Point | Data Not Available | |

| Boiling Point | 339.9±27.0°C (Predicted) | [1] |

| Aqueous Solubility | Data Not Available | [1] |

| pKa | -0.22±0.30 (Predicted) | [2] |

| LogP | 2.7964 (Predicted) | [3] |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental protocols that are broadly applicable for the determination of the physicochemical properties of organic compounds such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature probe.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it completely liquefies are recorded as the melting range.

Aqueous Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The pKa is a measure of the acidity or basicity of a compound.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound, which is its ability to dissolve in fats, oils, and lipids.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

-

Quantification: The concentration of this compound in both the n-octanol and the aqueous phases is determined using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Logical Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.

References

Spectroscopic Analysis of 4-Chloro-8-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectral analysis of 4-chloro-8-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Despite a comprehensive search of scientific literature and spectral databases, detailed experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule is not publicly available at this time.

This guide, therefore, provides a framework for the spectral analysis of this compound by presenting generalized experimental protocols for NMR, IR, and MS analysis of quinoline derivatives. Furthermore, a general workflow for the synthesis and spectral characterization of such compounds is illustrated. This information is intended to assist researchers in the acquisition and interpretation of spectral data for this compound and related compounds.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals with a wide range of biological activities. The targeted compound, this compound, possesses key structural features—a chloro substituent at the 4-position and a nitro group at the 8-position—that are expected to influence its chemical reactivity and biological properties. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this molecule, ensuring its purity and structural integrity for further research and development.

Predicted Spectral Characteristics (Qualitative Analysis)

While experimental data is unavailable, the expected spectral characteristics of this compound can be predicted based on the analysis of its structural components:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 9.0 ppm). The electron-withdrawing effects of the chloro and nitro groups, as well as the nitrogen atom in the quinoline ring, will cause downfield shifts of the aromatic protons. The coupling patterns (doublets, triplets, doublets of doublets) will be crucial for assigning the specific protons on the quinoline ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the nine carbon atoms of the quinoline ring. The carbons attached to the electronegative chlorine and nitrogen atoms (C4 and C8a respectively), and the carbon bearing the nitro group (C8), are expected to be significantly deshielded and appear at lower field.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations will likely appear above 3000 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₉H₅ClN₂O₂), which is approximately 208.6 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the chlorine atom.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

¹H NMR Spectrum Acquisition:

-

A standard one-pulse experiment is typically used.

-

Key parameters to be set include the spectral width, acquisition time, relaxation delay (typically 1-5 seconds), and the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

¹³C NMR Spectrum Acquisition:

-

A proton-decoupled pulse sequence is commonly employed to simplify the spectrum.

-

Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture in a pellet press under high pressure to form a thin, transparent disk.

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a pure KBr pellet for background correction.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

-

Ensure the final solution is free of any particulate matter by filtration if necessary.

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source (often via a direct insertion probe for solids or a gas chromatograph for volatile compounds).

-

The molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to generate charged ions and fragments.

-

The ions are then separated by their mass-to-charge ratio (m/z) and detected.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectral characterization of a target compound like this compound.

Conclusion

While specific experimental spectral data for this compound remains elusive in the public domain, this guide provides the necessary foundational information for researchers to proceed with its synthesis and characterization. The provided experimental protocols offer a starting point for obtaining high-quality NMR, IR, and Mass spectra. A thorough analysis of this data, guided by the predicted spectral features, will be essential for the definitive structural confirmation of this compound, paving the way for its further investigation in various scientific and developmental applications.

Unveiling the Structural Architecture of 4-Chloro-8-nitroquinoline: A Technical Guide Based on Analogous Crystallographic Data

For Immediate Release

This technical guide offers an in-depth analysis of the anticipated crystal structure of 4-Chloro-8-nitroquinoline, a compound of significant interest to researchers, scientists, and drug development professionals. In the absence of a dedicated crystallographic study for this specific molecule, this report leverages high-quality crystallographic data from its close structural analog, 8-Nitroquinoline, to provide a comprehensive overview of its expected molecular geometry, crystal packing, and the experimental methodologies required for its characterization.

Core Structural Insights from 8-Nitroquinoline

The crystal structure of 8-Nitroquinoline, as determined by single-crystal X-ray diffraction, serves as a robust model for understanding the structural nuances of this compound. The crystallographic data reveals a monoclinic crystal system, which provides a foundational framework for predicting the solid-state arrangement of the target molecule.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters determined for 8-Nitroquinoline. These values offer a quantitative basis for modeling the crystal lattice of this compound.

| Parameter | Value (for 8-Nitroquinoline) |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 7.2421 (11) |

| b (Å) | 16.688 (3) |

| c (Å) | 7.2089 (11) |

| α (°) | 90 |

| β (°) | 114.086 (4) |

| γ (°) | 90 |

| Volume (ų) | 795.4 (2) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation Type | MoKα |

| R-factor | 0.045 |

Key Geometric Parameters

The molecular geometry of 8-Nitroquinoline is characterized by a nearly planar quinoline ring system. The dihedral angle between the pyridine and benzene rings is minimal, suggesting a high degree of conjugation. The nitro group at the C8 position is twisted relative to the aromatic plane. These geometric features are expected to be largely conserved in this compound, with the addition of the chloro-substituent at the C4 position influencing local bond lengths and angles, as well as intermolecular interactions.

Selected bond lengths for 8-Nitroquinoline are presented below, offering a reference for the anticipated covalent framework of this compound.

| Bond | Length (Å) |

| N2-O1 | 1.2122 (14) |

| N2-O2 | 1.2323 (15) |

| N1-C2 | 1.3142 (16) |

| N1-C9 | 1.3693 (14) |

| C7-C8 | 1.3713 (18) |

| C8-N2 | 1.4729 (16) |

Experimental Protocols: A Roadmap to Characterization

The successful synthesis and crystallographic analysis of this compound would likely follow established methodologies for similar quinoline derivatives. The following protocols are based on the reported synthesis and crystallization of 8-Nitroquinoline.

Synthesis of 8-Nitroquinoline (Adapted from Yale & Bernstein, 1948)[1]

A mixture of o-Nitrophenol (6.96 g, 50 mmol) and arsenic acid (14.2 g, 100 mmol) in 86% phosphoric acid (50 ml) is placed in a 250 ml, 3-necked flask equipped with a thermometer, dropping funnel, reflux condenser, and magnetic stirrer. The reaction mixture is heated to 100°C, and acrolein (4.75 ml, 75 mmol) is added dropwise with vigorous stirring. After the addition is complete, the reaction mixture is stirred for an additional thirty minutes while maintaining the temperature at 100°C. The solution is then poured into 200 ml of water, treated with filter aid and decolorizing carbon, and filtered. The filtrate is made alkaline with aqueous ammonia, and the precipitated product is collected by filtration.[1]

Note: A plausible synthetic route to this compound would likely involve the chlorination of a suitable 8-nitroquinoline precursor.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by recrystallization. For 8-Nitroquinoline, a successful method involves the slow evaporation of a solution in a dichloromethane-hexane (1:1 v/v) mixture.[2] Similar solvent systems could be explored for this compound.

Single-Crystal X-ray Diffraction

Data collection for a single crystal of the target compound would be performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The collected diffraction data would then be processed to determine the unit cell dimensions and space group. The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F².

Visualizing the Path to Discovery

To conceptualize the workflow from synthesis to structural elucidation, the following diagrams are provided.

References

Solubility of 4-Chloro-8-nitroquinoline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-8-nitroquinoline, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this guide presents available data for structurally related nitroquinoline compounds to provide valuable insights into its expected solubility profile. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to ascertain precise solubility data for this compound in their specific solvent systems.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₉H₅ClN₂O₂. Its structure, featuring a quinoline core substituted with both a chloro and a nitro group, makes it a versatile building block in medicinal chemistry. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development processes.

Expected Solubility Profile

The solubility of an organic compound is primarily governed by its polarity and the intermolecular forces it can form with a solvent. The presence of the polar nitro group and the lone pairs on the nitrogen and oxygen atoms in this compound suggest that it will exhibit some degree of polarity. However, the aromatic quinoline ring system is largely nonpolar. Therefore, its solubility is expected to be favorable in polar aprotic solvents and some polar protic solvents, while being less soluble in nonpolar solvents.

Quantitative Solubility Data of Related Compounds

Table 1: Qualitative Solubility of 8-Nitroquinoline [1]

| Solvent | Solubility |

| Water | Slightly soluble |

| Ethanol | Soluble |

| Ethyl ether | Soluble |

| Benzene | Soluble |

| Chloroform | Soluble |

| Dilute acid | Soluble |

Table 2: Quantitative Solubility of 6-Methoxy-8-nitroquinoline [2]

| Solvent | Temperature | Solubility ( g/100 g of solvent) |

| Methanol | Room Temperature | 0.8 |

| Methanol | Boiling Point | 4.1 |

| Chloroform | Room Temperature | 3.9 |

| Chloroform | Boiling Point | 14.2 |

Based on this data, it is reasonable to infer that this compound will likely exhibit good solubility in common organic solvents such as ethanol and chloroform.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, the following established experimental protocols are recommended.

Equilibrium Solubility Method (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined.

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, DMSO, chloroform, ethyl acetate)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.

-

After the incubation period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

Gravimetric Method

This is a simpler, though potentially less precise, method for determining solubility.

Principle: A saturated solution is prepared, and a known volume of the solution is evaporated to dryness. The mass of the remaining solid is then used to calculate the solubility.

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvents

-

Beakers or flasks

-

Stirring apparatus

-

Filtration apparatus (e.g., filter paper and funnel)

-

Oven

-

Analytical balance

-

Evaporating dish

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent by adding an excess of the solid to the solvent and stirring until no more solid dissolves.

-

Filter the saturated solution to remove any undissolved solid.

-

Accurately measure a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator.

-

Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant weight is obtained.

-

The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the dissolved this compound.

-

Calculate the solubility, typically in g/100 mL or g/L.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the equilibrium solubility method.

Caption: Experimental workflow for equilibrium solubility determination.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, the information on related compounds and the detailed experimental protocols provided in this guide offer a solid foundation for researchers. By employing the described methodologies, scientists and drug development professionals can accurately determine the solubility of this compound in various organic solvents, a critical step for advancing its application in pharmaceutical research and development.

References

Theoretical Framework for the Molecular Structure of 4-Chloro-8-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the study of the molecular structure of 4-Chloro-8-nitroquinoline. Due to a scarcity of published theoretical research specifically on this molecule, this document outlines a robust computational and spectroscopic approach based on methodologies successfully applied to analogous quinoline derivatives. The guide details proposed computational protocols using Density Functional Theory (DFT) and ab initio methods, outlines expected quantitative data in structured tables, and provides a generic workflow for such a theoretical investigation. This document serves as a roadmap for researchers seeking to characterize the structural, vibrational, and electronic properties of this compound and related compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

Quinoline and its derivatives are a class of heterocyclic compounds that form the backbone of numerous synthetic drugs and are prevalent in various natural products. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them a focal point of drug discovery and development. The introduction of substituents, such as chloro and nitro groups, to the quinoline scaffold can significantly modulate its physicochemical and biological properties. This compound, a derivative with the chemical formula C₉H₅ClN₂O₂, is a compound of interest for which a detailed theoretical understanding of its molecular structure is crucial for predicting its reactivity, designing new derivatives, and elucidating its potential mechanisms of action.

While experimental synthesis and characterization of quinoline derivatives are well-documented, comprehensive theoretical studies on the specific molecular structure of this compound are not widely available in peer-reviewed literature. This guide, therefore, constructs a theoretical protocol based on the successful application of computational chemistry methods to closely related molecules.[1][2][3][4][5] This approach allows for the prediction of molecular geometry, vibrational spectra, and electronic properties, providing valuable insights that complement experimental data.

Proposed Computational Methodology

To investigate the molecular structure and properties of this compound, a combination of Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations is recommended, as these methods have been shown to provide reliable results for similar aromatic and heterocyclic systems.[3][4][6]

Software and Theoretical Models

-

Software: The Gaussian suite of programs is a standard and powerful tool for performing the quantum chemical calculations described herein.

-

Theoretical Methods:

-

DFT: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended due to its proven accuracy in predicting the structural and vibrational properties of organic molecules.[3]

-

Ab initio: The Hartree-Fock (HF) method provides a foundational quantum mechanical description and is often used as a reference point.

-

-

Basis Set: The 6-311++G(d,p) basis set is proposed. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

Computational Procedures

-

Geometry Optimization: The initial step involves the optimization of the molecular geometry of this compound to find the lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

-

Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra for validation. A scaling factor (e.g., ~0.96 for B3LYP) is often applied to the calculated frequencies to better match experimental values.[6]

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its reactive sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to study the intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.

-

Expected Quantitative Data

The following tables present an illustrative summary of the types of quantitative data that would be generated from the proposed computational study of this compound. The values are hypothetical but are based on typical ranges observed for similar quinoline derivatives.

Table 1: Predicted Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond Length (Å) (B3LYP/6-311++G(d,p)) | Parameter | Bond Angle (°) (B3LYP/6-311++G(d,p)) |

| C4-Cl | 1.74 | C3-C4-C4a | 120.5 |

| C8-N | 1.47 | C4-C4a-C8a | 119.8 |

| N-O1 | 1.23 | C7-C8-N | 118.9 |

| N-O2 | 1.23 | C8a-C8-N | 121.3 |

| C2-C3 | 1.37 | C8-N-O1 | 117.5 |

| C3-C4 | 1.41 | C8-N-O2 | 117.5 |

| C4-C4a | 1.42 | O1-N-O2 | 125.0 |

| C4a-C5 | 1.41 | C4a-C8a-N1 | 118.0 |

| C5-C6 | 1.38 | C8-C8a-N1 | 122.0 |

| C6-C7 | 1.40 | C8a-N1-C2 | 117.0 |

| C7-C8 | 1.39 | N1-C2-C3 | 123.5 |

| C8-C8a | 1.42 | C2-C3-C4 | 119.0 |

| C8a-N1 | 1.37 | ||

| N1-C2 | 1.32 |

Table 2: Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Assignment |

| ν(C-H) | 3100-3000 | - | - | C-H stretching |

| νas(NO₂) | ~1550 | - | - | Asymmetric NO₂ stretching |

| νs(NO₂) | ~1350 | - | - | Symmetric NO₂ stretching |

| ν(C=C) | 1600-1450 | - | - | Aromatic C=C stretching |

| ν(C-N) | 1300-1200 | - | - | C-N stretching |

| ν(C-Cl) | ~700 | - | - | C-Cl stretching |

| δ(C-H) | 1200-1000 | - | - | In-plane C-H bending |

| γ(C-H) | 900-750 | - | - | Out-of-plane C-H bending |

Table 3: Predicted Electronic Properties

| Property | Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy (eV) | -7.5 to -6.5 |

| LUMO Energy (eV) | -3.5 to -2.5 |

| HOMO-LUMO Gap (eV) | ~4.0 |

| Dipole Moment (Debye) | 4.0 - 5.0 |

Experimental Protocols

A comprehensive theoretical study should be validated with experimental data. The following are generic protocols for the spectroscopic characterization of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

-

Methodology:

-

A small amount of the solid sample of this compound is mixed with potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Fourier Transform Raman (FT-Raman) Spectroscopy

-

Objective: To obtain complementary vibrational information to FT-IR, particularly for non-polar bonds.

-

Methodology:

-

The solid sample is placed in a glass capillary tube or a sample holder.

-

The sample is irradiated with a monochromatic laser source (e.g., Nd:YAG laser at 1064 nm).

-

The scattered light is collected and analyzed by the spectrometer to generate the Raman spectrum.

-

Visualization of Theoretical Workflow

The following diagram illustrates the logical workflow for the theoretical study of this compound.

Caption: Workflow for the theoretical analysis of this compound.

Conclusion

This technical guide has outlined a comprehensive theoretical and experimental framework for the detailed characterization of the molecular structure of this compound. By employing established computational methods such as DFT with the B3LYP functional and the 6-311++G(d,p) basis set, it is possible to obtain reliable predictions of the molecule's geometry, vibrational frequencies, and electronic properties. The proposed workflow, from computational modeling to spectroscopic validation, provides a clear path for researchers to gain a deeper understanding of this and other substituted quinoline derivatives. The insights gained from such studies are invaluable for the rational design of new molecules with tailored properties for applications in drug development and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

- 3. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to 4-Chloro-8-nitroquinoline: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-8-nitroquinoline, a halogenated and nitrated quinoline derivative, has emerged as a significant scaffold in medicinal chemistry. While its direct historical discovery is not extensively documented, its synthesis follows established principles of quinoline chemistry, primarily through the chlorination of a 4-hydroxyquinoline precursor. This guide provides a comprehensive overview of this compound, including its presumed synthetic pathway, physicochemical properties, and its contemporary role as a key intermediate in the development of novel therapeutic agents, particularly in the field of oncology. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support further research and development efforts.

Introduction and Historical Context

The quinoline ring system, first isolated from coal tar in 1834, is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic bioactive compounds. The introduction of substituents at various positions of the quinoline nucleus allows for the fine-tuning of its pharmacological properties. While the specific historical details of the first synthesis of this compound are not prominently recorded in seminal chemical literature, its development can be contextualized within the broader exploration of quinoline derivatives in the 20th century for various therapeutic applications, including antimalarial and antimicrobial agents. The synthesis of related compounds, such as 8-nitroquinoline, was first reported by Königs in 1879, laying the groundwork for further derivatization. The now-commonplace conversion of a 4-hydroxyquinoline to a 4-chloroquinoline using reagents like phosphorus oxychloride (POCl₃) became a standard synthetic strategy, suggesting the likely route to the title compound. In recent years, this compound has gained renewed interest as a versatile intermediate for the synthesis of novel compounds with potential anticancer activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 23833-99-0 | [1] |

| Molecular Formula | C₉H₅ClN₂O₂ | [2] |

| Molecular Weight | 208.60 g/mol | [2] |

| IUPAC Name | This compound | |

| Appearance | Yellowish solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform) |

Synthesis of this compound

The most probable and widely accepted synthetic route to this compound involves a two-step process starting from a suitable aniline derivative. The general strategy encompasses the construction of the 4-hydroxy-8-nitroquinoline core, followed by chlorination at the 4-position.

Step 1: Synthesis of 4-Hydroxy-8-nitroquinoline

The initial step involves the synthesis of the quinoline core. A common method for this is the Gould-Jacobs reaction, which utilizes a substituted aniline and diethyl ethoxymethylenemalonate to construct the heterocyclic ring system.

Reaction Scheme: o-Nitroaniline reacts with diethyl ethoxymethylenemalonate, followed by thermal cyclization to yield ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate. Subsequent saponification and decarboxylation would afford 4-hydroxy-8-nitroquinoline.

Step 2: Chlorination of 4-Hydroxy-8-nitroquinoline

The conversion of the 4-hydroxyl group to a chloro group is a crucial step, rendering the position susceptible to nucleophilic substitution for further derivatization. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]

Experimental Protocol:

-

Reagents and Equipment:

-

4-Hydroxy-8-nitroquinoline

-

Phosphorus oxychloride (POCl₃) (excess)

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Ice bath

-

Stirring apparatus

-

Apparatus for filtration (e.g., Büchner funnel)

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask, carefully add 4-hydroxy-8-nitroquinoline to an excess of phosphorus oxychloride (typically 5-10 equivalents). The reaction should be performed in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring. This is an exothermic process and should be done with caution.

-

The crude this compound will precipitate out of the aqueous solution.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

-

Yield: While specific yields for this exact reaction are not widely reported, similar chlorinations of 4-hydroxyquinolines typically proceed in good to excellent yields (70-95%).

Spectroscopic Data

| Spectroscopic Data | Expected Features |

| ¹H NMR | Aromatic protons in the range of δ 7.5-9.0 ppm. The exact chemical shifts and coupling constants would be characteristic of the substitution pattern. |

| ¹³C NMR | Aromatic carbons in the range of δ 120-150 ppm. The carbon bearing the chloro group would be significantly deshielded. |

| IR (Infrared Spectroscopy) | Characteristic peaks for C=C and C=N stretching in the aromatic system (around 1600-1450 cm⁻¹). Strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹). C-Cl stretching vibration (around 800-600 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z 208, with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at approximately one-third the intensity of the M⁺ peak). Fragmentation would likely involve the loss of the nitro group and the chlorine atom. |

Applications in Drug Discovery and Research

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The chloro group at the 4-position is a good leaving group, making it amenable to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide variety of functional groups, leading to the generation of diverse chemical libraries for biological screening.

A recent study highlights the use of a derivative of this compound in the synthesis of novel acylhydrazones. These compounds have demonstrated significant antiproliferative activity against human cervical cancer (HeLa) cell lines, inducing apoptosis at micromolar concentrations.[2] This underscores the potential of the this compound scaffold in the development of new anticancer agents.

Signaling Pathways and Experimental Workflows

The anticancer activity of quinoline derivatives often involves the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.[9] While the direct targets of this compound itself are not yet fully elucidated, the observed pro-apoptotic effects of its derivatives suggest interference with these critical pathways.

Proposed Synthetic and Biological Workflow

The following diagram illustrates a typical workflow from the synthesis of this compound to the evaluation of its derivatives as potential anticancer agents.

Caption: Synthetic and biological evaluation workflow for this compound derivatives.

Postulated Apoptosis Induction Pathway

The induction of apoptosis is a key mechanism for many anticancer drugs. Derivatives of this compound may trigger apoptosis through the intrinsic (mitochondrial) pathway, which is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS) that can be associated with nitroaromatic compounds.[10][11]

Caption: Postulated intrinsic apoptosis pathway induced by this compound derivatives.

Conclusion

This compound, while not having a widely celebrated history of discovery, stands as a testament to the enduring utility of the quinoline scaffold in medicinal chemistry. Its straightforward, albeit inferred, synthesis from readily available starting materials makes it an accessible and valuable intermediate. The reactivity of the 4-chloro substituent allows for extensive derivatization, enabling the exploration of a broad chemical space for biological activity. Recent research highlighting the anticancer potential of its derivatives confirms its contemporary relevance and promises to expand its role in the development of novel therapeutics. This guide provides a foundational understanding of this compound, intended to facilitate and inspire further investigation into this promising chemical entity.

References

- 1. This compound | 23833-99-0 [chemicalbook.com]

- 2. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Chloroquinolin-8-ol | C9H6ClNO | CID 384164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloroquinoline [webbook.nist.gov]

- 7. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Quinoline, 8-nitro- [webbook.nist.gov]

- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 10. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Unlocking the Therapeutic Potential: A Technical Guide to the Research Applications of 4-Chloro-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its diverse derivatives, 4-Chloro-8-nitroquinoline has emerged as a compound of significant interest, demonstrating considerable potential in the realm of oncology. This technical guide provides a comprehensive overview of the research applications of this compound, with a particular focus on its anticancer properties. This document details its synthesis, summarizes its biological activities with quantitative data, outlines key experimental protocols for its evaluation, and visualizes potential signaling pathways and experimental workflows.

Introduction

Quinoline and its derivatives are a class of heterocyclic aromatic compounds that have garnered substantial attention in drug discovery due to their wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. The strategic functionalization of the quinoline ring allows for the fine-tuning of its pharmacological profile. The introduction of a chlorine atom at the C4 position and a nitro group at the C8 position of the quinoline nucleus yields this compound, a molecule with intriguing electronic and steric properties that make it a promising candidate for further investigation as a therapeutic agent.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from 8-nitroquinoline. A key transformation involves the conversion of an oxygen-containing functional group at the 4-position to a chlorine atom, typically using a chlorinating agent like phosphorus oxychloride (POCl₃). While a definitive, publicly available step-by-step protocol for this specific molecule is not readily found, a plausible and commonly employed synthetic route is outlined below, based on established quinoline chemistry.

Experimental Protocol: Synthesis of this compound from 8-Nitroquinolin-4-one

This protocol describes a two-step synthesis starting from 8-nitroquinoline, which is first oxidized to 8-nitroquinolin-4-one, followed by chlorination.

Step 1: Synthesis of 8-Nitroquinolin-4-one

This step can be achieved through various oxidation methods. A common approach involves the use of a peroxy acid.

-

Materials: 8-nitroquinoline, m-chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 8-nitroquinoline (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in DCM to the flask with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

The resulting crude product, 8-nitroquinoline N-oxide, is then rearranged to 8-nitroquinolin-4-one by heating in acetic anhydride.

-

The mixture is heated to reflux for several hours, then cooled and poured into water to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried.

-

Step 2: Chlorination of 8-Nitroquinolin-4-one

This step utilizes a strong chlorinating agent to replace the hydroxyl group with a chlorine atom.

-

Materials: 8-nitroquinolin-4-one, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) (catalytic amount).

-

Procedure:

-

In a well-ventilated fume hood, carefully add 8-nitroquinolin-4-one (1 equivalent) to a flask containing an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This step is highly exothermic and should be performed with caution.

-

Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution, until the pH is neutral.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash it thoroughly with cold water, and dry it under a vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

-

In Vitro Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The primary metric for quantifying this activity is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of a cell population.

Table 1: Cytotoxicity of a this compound Derivative

| Compound | Cell Line | IC₅₀ (µM) |

| Acyl hydrazone derivative of 4-chloro-8-nitro-1,2-dihydroquinoline (Compound 7) | HeLa (Cervical Cancer) | 18.8[1] |

Experimental Protocols for Anticancer Evaluation

A battery of in vitro assays is employed to characterize the anticancer potential of compounds like this compound.

Cell Viability and Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically in a logarithmic series) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using dose-response curve fitting software.

-

Apoptosis Assays

Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. Their activation is a hallmark of programmed cell death.

-

Principle: This assay uses a colorimetric or fluorometric substrate that is specifically cleaved by an activated caspase (e.g., caspase-3, -8, or -9). The resulting signal is proportional to the caspase activity.

-

Protocol (Colorimetric Caspase-3 Assay):

-

Treat cancer cells with this compound at its IC₅₀ concentration to induce apoptosis.

-

Lyse the cells using a chilled cell lysis buffer and incubate on ice.

-

Determine the protein concentration of the cell lysates.

-

In a 96-well plate, add an equal amount of protein from each lysate.

-

Add the reaction buffer containing the DEVD-pNA substrate (for caspase-3).

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 400-405 nm using a microplate reader.

-

Compare the absorbance of the treated samples to the untreated control to determine the fold increase in caspase-3 activity.

-

Potential Mechanisms of Action and Signaling Pathways

The anticancer effects of quinoline derivatives are often attributed to their ability to induce apoptosis and interfere with key cellular signaling pathways that regulate cell survival, proliferation, and death. While the specific mechanism of this compound is still under investigation, related nitroquinoline compounds have been shown to exert their effects through the generation of reactive oxygen species (ROS) and by targeting critical signaling cascades like the PI3K/Akt/mTOR pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer agents function by triggering this pathway in cancer cells. The activation of caspases, as detected by the assay described above, is a central event in apoptosis. This can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Potential Involvement of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers, making it a prime target for therapeutic intervention. Some quinoline derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability. Western blot analysis can be used to investigate the effect of this compound on the phosphorylation status of key proteins in this pathway, such as Akt and mTOR.

The PI3K/Akt/mTOR signaling pathway and key regulatory points.

Experimental Workflow for Investigating Mechanism of Action

To elucidate the mechanism by which this compound exerts its anticancer effects, a structured experimental workflow is essential.

A typical workflow for the preclinical evaluation of an anticancer compound.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds for the development of novel anticancer agents. The available data, although preliminary, suggests a mechanism of action that involves the induction of apoptosis, potentially through the modulation of critical cell survival pathways such as the PI3K/Akt/mTOR cascade.

Future research should focus on several key areas:

-

Comprehensive Cytotoxicity Profiling: Evaluating the IC₅₀ of this compound against a broader panel of cancer cell lines, such as the NCI-60 panel, to identify specific cancer types that are particularly sensitive to this compound.

-

In-depth Mechanistic Studies: Definitive elucidation of the signaling pathways modulated by this compound through techniques like western blotting, kinase assays, and gene expression profiling.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of this compound analogs to identify modifications that enhance potency and selectivity.

-

In Vivo Efficacy Studies: Assessing the antitumor activity of promising lead compounds in preclinical animal models of cancer.

The continued investigation of this compound holds the potential to yield novel and effective therapeutic strategies for the treatment of cancer. This technical guide serves as a foundational resource for researchers dedicated to advancing this important area of drug discovery.

References

An In-depth Technical Guide to 4-Chloro-8-nitroquinoline (CAS: 23833-99-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-8-nitroquinoline, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, a robust synthesis protocol, reactivity, and its significant potential in the development of novel therapeutics, particularly in oncology.

Core Chemical and Physical Data

This compound is a substituted quinoline carrying both a chloro and a nitro functional group, which significantly influence its reactivity and biological activity.

| Property | Value | Source |

| CAS Number | 23833-99-0 | N/A |

| Molecular Formula | C₉H₅ClN₂O₂ | N/A |

| Molecular Weight | 208.60 g/mol | N/A |

| Appearance | Expected to be a solid | N/A |

| Melting Point | Not explicitly reported, but related compounds like 4-chloro-3-nitroquinoline melt at 121-122 °C.[1] | N/A |

| Solubility | Expected to be soluble in common organic solvents like DMF, and DMSO. | N/A |

Spectroscopic Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic protons are expected in the range of 7.5-9.0 ppm. The proton at position 2 would likely be the most deshielded due to the influence of the adjacent nitrogen and the chloro group at position 4. The protons on the benzo-ring (positions 5, 6, and 7) will show characteristic splitting patterns based on their coupling. | Aromatic carbons are expected in the range of 120-155 ppm. The carbon bearing the chloro group (C-4) and the nitro group (C-8) will be significantly deshielded. The carbon atoms in the pyridine ring (C-2, C-3, C-4, C-8a) will have distinct shifts compared to those in the benzene ring (C-5, C-6, C-7, C-8, C-4a). |

Synthesis of this compound

A plausible and efficient two-step synthesis for this compound has been devised based on established methodologies for the preparation of substituted quinolines.[2][3][4][5][6] The synthesis commences with the formation of 4-hydroxy-8-nitroquinoline, which is subsequently chlorinated.

References

An In-depth Technical Guide to the Purity and Characterization of 4-Chloro-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods used to determine the purity and characterize the chemical properties of 4-Chloro-8-nitroquinoline. Given the importance of this compound as a potential intermediate in pharmaceutical synthesis, ensuring its identity and purity is of paramount importance for regulatory approval and the safety and efficacy of the final drug product. This document outlines typical analytical techniques, potential impurities, and detailed experimental protocols.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for the development of analytical methods and for confirming the identity of the compound.

| Property | Value | Source |

| CAS Number | 23833-99-0 | [1][2][3] |

| Molecular Formula | C₉H₅ClN₂O₂ | [1][4] |

| Molecular Weight | 208.60 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder (typical for related compounds) | [5] |

| Melting Point | Not experimentally determined in searched literature. The related compound 4-Chloro-3-nitroquinoline has a melting point of 121-122 °C. | [5] |

| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and chloroform. | General chemical knowledge |

Synthesis and Potential Impurities

The synthesis of this compound can be accomplished through various established methods for quinoline synthesis, such as the Skraup or Gould-Jacobs reactions, followed by chlorination and nitration steps. The exact nature of impurities will depend on the specific synthetic route employed. However, some potential impurities can be anticipated:

-

Starting Materials: Unreacted starting materials, such as the corresponding aniline derivative (e.g., 2-amino-5-chloronitrobenzene or 4-chloro-2-nitroaniline) and reagents from the cyclization step (e.g., glycerol byproducts).

-

Intermediates: Incomplete reactions can lead to the presence of intermediates like 8-nitroquinolin-4-ol.

-

Isomers: Positional isomers, such as other chloro-nitroquinoline isomers, may form depending on the regioselectivity of the nitration and chlorination reactions.

-

Byproducts of Degradation: The compound may degrade under certain conditions (e.g., light, heat, or extreme pH), leading to the formation of various degradation products.

A thorough characterization is necessary to identify and quantify these potential impurities.

Characterization and Purity Determination Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization and purity assessment of this compound.

Caption: A logical workflow for the synthesis, purification, and comprehensive characterization of this compound.

Experimental Protocols

Detailed experimental protocols for the key analytical techniques are provided below. These are representative methods based on the analysis of related quinoline derivatives and should be optimized and validated for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary method for assessing the purity of pharmaceutical intermediates. A reverse-phase method is typically suitable for a compound like this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar stationary phase

-

Data analysis software with a mass spectral library

GC Conditions:

| Parameter | Condition |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |

| Injection Mode | Splitless |

MS Conditions:

| Parameter | Condition |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 0.5 mg/mL.

Data Analysis: Identify impurities by comparing their mass spectra with a commercial library (e.g., NIST) and their retention times with those of known standards, if available.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. The spectrum of this compound is expected to show signals in the aromatic region (typically 7.0-9.0 ppm).

-

¹³C NMR: Shows the number of unique carbon atoms. Aromatic carbons in quinoline derivatives typically appear in the range of 110-160 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups. Key expected absorptions for this compound include:

-

C=C and C=N stretching vibrations in the aromatic quinoline ring (around 1600-1450 cm⁻¹).

-

N-O stretching vibrations of the nitro group (strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).

-

C-Cl stretching vibration (around 800-600 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 208 and [M+2]⁺ at m/z 210 with an approximate ratio of 3:1, characteristic of the chlorine isotope pattern.

Summary of Analytical Data

The following table summarizes the expected and literature-derived data for the characterization of this compound and its related compounds.

| Analytical Technique | Expected/Observed Data for this compound and Related Compounds |

| Melting Point (°C) | 121-122 (for 4-Chloro-3-nitroquinoline)[5] |

| ¹H NMR (ppm) | Aromatic protons expected in the 7.0-9.0 ppm range. |

| ¹³C NMR (ppm) | Aromatic carbons expected in the 110-160 ppm range. |

| IR (cm⁻¹) | ~1550-1500 & 1350-1300 (NO₂ stretch), ~1600-1450 (Aromatic C=C/C=N stretch), ~800-600 (C-Cl stretch). |

| Mass Spectrum (m/z) | Molecular ion [M]⁺ at 208 and [M+2]⁺ at 210 (approx. 3:1 ratio). |

| HPLC Purity (%) | Typically >98% for pharmaceutical intermediates. |

This technical guide provides a framework for the purity assessment and characterization of this compound. The successful application of these methods will ensure the quality and consistency of this important chemical entity for its intended use in research and drug development. It is crucial to perform thorough method validation to demonstrate that the analytical procedures are suitable for their intended purpose.

References

Reactivity profile of the chloro and nitro groups in 4-Chloro-8-nitroquinoline

An In-depth Technical Guide to the Reactivity Profile of 4-Chloro-8-nitroquinoline

Core Compound: this compound

Introduction

This compound is a key heterocyclic compound featuring a quinoline core substituted with a chloro group at the 4-position and a nitro group at the 8-position. This substitution pattern imparts a distinct reactivity profile to the molecule, making it a versatile intermediate in the synthesis of a wide range of biologically active compounds and functional materials. The electron-withdrawing nature of both the quinoline nitrogen and the 8-nitro group significantly influences the reactivity of the C4-chloro substituent, while the nitro group itself is amenable to various transformations. This guide provides a comprehensive overview of the reactivity of both functional groups, supported by experimental protocols and data.

Reactivity of the 4-Chloro Group: Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is attributed to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the substitution process.[1] The presence of the additional electron-withdrawing nitro group at the 8-position further activates the C4 position towards nucleophilic attack. This allows for the displacement of the chloride ion by a wide array of nucleophiles, providing a powerful tool for the diversification of the quinoline scaffold.[1][2]

Typical Nucleophilic Substitution Reactions

A variety of nucleophiles can be employed to displace the 4-chloro group, leading to the formation of diverse 4-substituted-8-nitroquinoline derivatives. Common nucleophiles include amines, thiols, alkoxides, and azide ions.[3][4]

| Nucleophile | Reagent Example | Product Class | Reference |

| Amines | R-NH2 | 4-Amino-8-nitroquinolines | [1] |

| Thiols | R-SH | 4-Thioether-8-nitroquinolines | [3] |

| Hydrazine | N2H4 | 4-Hydrazino-8-nitroquinolines | [3] |

| Azide | NaN3 | 4-Azido-8-nitroquinolines | [3][5] |

| Alkoxides | R-ONa | 4-Alkoxy-8-nitroquinolines | [6] |

Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine

This protocol outlines a general method for the reaction of this compound with an amine nucleophile under conventional heating.

Materials:

-

This compound

-

Amine nucleophile (e.g., aniline, morpholine)

-

Anhydrous solvent (e.g., DMF, NMP, or dioxane)

-

Base (if necessary, e.g., K2CO3, Et3N)

-

Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

-

TLC plates for reaction monitoring

-

Extraction solvents (e.g., ethyl acetate, water)

-

Drying agent (e.g., anhydrous Na2SO4)

-

Purification apparatus (e.g., column chromatography setup or recrystallization solvents)

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.

-

Add the amine nucleophile (1.1 - 2.0 eq.). If the amine is used as its salt, or if the reaction requires a base, add the base (1.5 - 3.0 eq.).

-

Seal the vessel or equip it with a condenser and heat the reaction mixture at a temperature ranging from 70 to 120 °C.[1]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid product precipitates, it can be isolated by filtration. Otherwise, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-8-nitroquinoline derivative.[1]

Visualization of the SNAr Pathway

Caption: General mechanism for nucleophilic aromatic substitution at the C4 position.

Reactivity of the 8-Nitro Group: Reduction to an Amine

The nitro group at the 8-position is readily reduced to the corresponding primary amine, 8-amino-4-chloroquinoline. This transformation is a cornerstone in the synthesis of various derivatives, as the resulting amino group can be further functionalized. The reduction can be achieved using several methods, including catalytic hydrogenation or chemical reduction with metals in acidic media.

Common Reduction Methods

The choice of reducing agent can be critical to avoid side reactions, such as the reduction of the quinoline ring or dehalogenation of the 4-chloro position.

| Reducing Agent | Conditions | Product | Reference |

| H2, Pd/C | Methanol, room temp. | 8-Amino-4-chloroquinoline | [7] |

| SnCl2·2H2O | Ethanol, reflux | 8-Amino-4-chloroquinoline | N/A |

| Fe, NH4Cl | Ethanol/Water, reflux | 8-Amino-4-chloroquinoline | [8] |

| Na2S2O4 | Dioxane/Water, reflux | 8-Amino-4-chloroquinoline | N/A |

Experimental Protocol: Reduction of the Nitro Group with Iron

This protocol details the reduction of the 8-nitro group using iron filings in the presence of an ammonium chloride solution, a common and effective method.[8]

Materials:

-

This compound

-

Iron filings

-

Ammonium chloride (NH4Cl)

-

Ethanol

-

Water

-

Reaction vessel (round-bottom flask with condenser)

-

Celite for filtration

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous Na2SO4)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.) and a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add ammonium chloride (1.0 - 1.5 eq.) to the suspension.

-

Heat the mixture to reflux and then add iron filings (3.0 - 5.0 eq.) portion-wise over 30 minutes.

-

Maintain the reaction at reflux and monitor its progress by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the hot solution through a pad of Celite to remove the iron salts, washing the pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a base (e.g., NaHCO3) and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 8-amino-4-chloroquinoline.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Visualization of the Nitro Group Reduction

Caption: Reduction of the 8-nitro group to an 8-amino group.

Orthogonal Reactivity and Synthetic Strategy

The distinct reactivity of the chloro and nitro groups allows for a logical and sequential functionalization of the this compound scaffold. Typically, the nucleophilic substitution at the 4-position is performed first, followed by the reduction of the 8-nitro group. This strategy is often preferred because many nucleophiles used for the SNAr reaction could potentially react with the 8-amino group if the reduction was performed first.

Logical Workflow for Sequential Functionalization

Caption: A strategic workflow for the sequential modification of this compound.

Conclusion